N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c12-7(5-2-1-3-15-5)9-4-6-10-11-8(14)13-6/h1-3H,4H2,(H,9,12)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIFUXKHGVMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a hydrazide derivative with carbon disulfide under basic conditions.
Attachment to Thiophene: The oxadiazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Step 1: Formation of Acid Hydrazide
The synthesis begins with the preparation of an acid hydrazide intermediate. For example, in the synthesis of similar oxadiazole derivatives, dicarbonyl esters react with hydrazine derivatives to form hydrazides .
Reaction:
textDicarbonyl ester + phenyl hydrazine → Acid hydrazide (e.g., compound 4 in [1]) Conditions: Acetic acid, reflux
Key Observations:
-
The hydrazide formation is confirmed by the disappearance of ethyl protons and the appearance of NH₂ groups in NMR spectra .
-
IR spectra show characteristic NH stretching bands (~3300–3500 cm⁻¹) .
Step 2: Cyclization with Carbon Disulfide
The acid hydrazide undergoes cyclization with carbon disulfide (CS₂) in basic conditions (e.g., ethanolic KOH) to form the 1,3,4-oxadiazole-2-thione ring. This is analogous to the synthesis of compound 5 in , where heterocyclization yields the thione form.
Reaction:
textAcid hydrazide + CS₂ → 1,3,4-Oxadiazole-2-thione (thione form) Conditions: 10% ethanolic KOH, reflux for 10 h[1]
Key Observations:
Amide Bond Formation
The thiophene-2-carboxamide moiety is introduced via amide coupling. This typically involves reacting the carboxylic acid with an amine using coupling reagents like EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) .
Reaction:
textThiophene-2-carboxylic acid + Amine (e.g., hydrazine derivative) → Thiophene-2-carboxamide Conditions: EDC, HOBt, acetonitrile, room temperature[2]
Key Observations:
Step 1: Methylthio Derivative Formation
Methylation of the oxadiazole-2-thione with methyl iodide in basic conditions (e.g., ethanolic KOH) replaces the thione (S) group with a methylthio group. This is analogous to the synthesis of compound 12 in .
Reaction:
text1,3,4-Oxadiazole-2-thione + CH₃I → Methylthio derivative Conditions: Ethanol, KOH, reflux[1]
Key Observations:
Step 2: Hydrazination
Hydrazine hydrate reacts with the triazole derivative to form hydrazino moieties, as seen in compound 13 in . This step may introduce reactive sites for further functionalization.
Reaction:
textTriazole-3-thione + Hydrazine hydrate → Hydrazino derivative Conditions: Reflux in ethanol[1]
IR Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Source |
|---|---|---|
| NH (amide) | 3182–3371 | |
| C=O (amide) | 1606–1679 | |
| C=S (thione) | 1187–1238 |
NMR Data
-
¹H NMR:
-
¹³C NMR:
Anticancer Activity (Inferred from Analogous Compounds)
While the target compound’s activity is not explicitly reported, 1,3,4-oxadiazole and thiadiazole derivatives exhibit potent anticancer properties, often linked to:
-
Tubulin inhibition : Binding to colchicine sites via hydrogen bonds and π-cation interactions .
-
Apoptosis induction : DNA fragmentation and mitochondrial membrane potential disruption .
Scientific Research Applications
Synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide
The synthesis of this compound typically involves the reaction of thiophene derivatives with 5-mercapto-1,3,4-oxadiazole moieties. The method often employs standard organic reactions such as nucleophilic substitution or condensation reactions under controlled conditions to yield the desired product. The characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance, derivatives of 5-mercapto-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated superior antibacterial activity compared to their parent compounds when tested against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
N-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl derivatives have been evaluated for their anticancer activities. For example, compounds derived from oxadiazole structures have been shown to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle regulators . Specific derivatives have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity at low concentrations .
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science. The unique electronic properties associated with thiophene and oxadiazole moieties make this compound suitable for applications in organic electronics and photonic devices. Research into polymer blends incorporating such compounds suggests enhanced conductivity and stability, which are crucial for developing advanced materials for electronic applications .
Case Study 1: Antibacterial Activity Evaluation
A series of studies conducted on oxadiazole derivatives showed that compounds featuring the 5-mercepto group displayed a minimum inhibitory concentration (MIC) lower than 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibacterial agents based on this scaffold.
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer properties, a derivative of N-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the presence of the oxadiazole ring was critical for enhancing the anticancer activity compared to other similar structures lacking this moiety .
Mechanism of Action
The mechanism of action of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing inflammation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs can be categorized into three groups: (1) 1,3,4-oxadiazole derivatives, (2) thiadiazole-based carboxamides, and (3) hybrid heterocycles with varied substituents.
Table 1: Key Structural and Physical Properties
Key Observations:
- Core Heterocycle: Replacement of oxadiazole with thiadiazole (e.g., compound 4a ) reduces molecular weight but may alter electronic properties due to sulfur’s larger atomic radius and polarizability .
- Hybrid Structures: Compounds like LMM5 and 35 incorporate bulkier aromatic systems (e.g., benzamide, benzo[d]thiazole), increasing molecular weight and possibly improving target specificity but reducing solubility .
Biological Activity
N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- A thiophene ring
- A mercapto group attached to a 1,3,4-oxadiazole moiety
- An amide functional group
This structural configuration suggests potential reactivity and interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound this compound may share similar properties based on its structural components.
- Inhibition of Topoisomerases : Compounds containing oxadiazole rings have been shown to act as poisons for human topoisomerases I and II, which are critical enzymes in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
- Apoptosis Induction : The presence of the mercapto group may enhance the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .
Antimicrobial Activity
The compound's biological activity extends beyond anticancer effects; it also exhibits antimicrobial properties. Studies have shown that similar compounds with thiol and oxadiazole functionalities possess notable antibacterial activity against various pathogens.
Case Studies
- Antibacterial Screening : A study on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes .
- Antifungal Activity : Other derivatives have shown promise in antifungal applications, targeting species like Candida albicans through inhibition of ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines due to increased electron density facilitating interactions with target proteins .
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | -Cl | 23.30 | High |
| 2 | -OCH3 | 10–30 | Moderate |
| 3 | -H | >1000 | Low |
Q & A
Basic Synthesis: What is the most efficient synthetic route for N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide?
Answer:
The compound is synthesized via a multi-step approach:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 5-mercapto-1,3,4-oxadiazole core .
Alkylation : Introduce the thiophene-2-carboxamide moiety via alkylation of the mercapto group using methylating agents (e.g., methyl iodide) or coupling reagents in polar aprotic solvents like DMF .
Purification : Crystallize the product from ethanol or DMF/water mixtures, confirmed by TLC and elemental analysis .
Basic Characterization: Which spectroscopic methods are critical for confirming the structure and purity?
Answer:
- 1H/13C NMR : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, oxadiazole-CH2 at δ 4.2–4.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
- TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (Rf ~0.5) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 297) .
Basic Biological Screening: What preliminary biological activities have been reported?
Answer:
- Anticancer : IC50 values of 8–15 µM against MCF-7 and HeLa cells, attributed to thiol-mediated apoptosis .
- Antimicrobial : Moderate activity (MIC 32–64 µg/mL) against S. aureus and E. coli due to thiol-oxadiazole interactions with bacterial enzymes .
- Protein Binding : Binds to serum albumin with Ka ~10⁴ M⁻¹, as shown by fluorescence quenching .
Advanced Synthesis: How can reaction yields be optimized for alkylation steps?
Answer:
- Catalyst Use : Add KI (0.1–0.5 eq) to enhance nucleophilic substitution in DMF .
- Solvent Choice : Reflux in acetonitrile or DMF improves solubility of intermediates .
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., disulfide formation) .
Yields typically increase from ~50% to 75–80% under optimized conditions .
Advanced Mechanism: How does the compound exert anti-proliferative effects?
Answer:
- ROS Induction : Generates reactive oxygen species (ROS) in cancer cells, confirmed by DCFH-DA assays .
- Caspase Activation : Upregulates caspase-3/7 activity by 3–5 fold, inducing apoptosis .
- DNA Interaction : Intercalation demonstrated via UV-Vis hypochromicity (ΔAbs ~20% at 260 nm) .
Advanced SAR: How do substituents on the oxadiazole ring affect bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -NO2, -Cl): Enhance anticancer potency (IC50 drops to 5–10 µM) but increase cytotoxicity .
- Mercapto Group Retention : Critical for thiol-disulfide exchange with cellular targets; removal reduces activity by >90% .
- Methyl vs. Phenyl Substitutions : Methyl improves solubility (LogP ~2.1 vs. 3.5 for phenyl), while phenyl boosts protein binding affinity .
Data Contradictions: How to resolve discrepancies in reported IC50 values?
Answer:
- Assay Variability : Use standardized MTT protocols (e.g., 48h incubation, 10% FBS) to minimize cell-line-specific effects .
- Redox Interference : Pre-treat cells with NAC (ROS scavenger) to confirm ROS-dependent mechanisms .
- Protein Binding : Account for serum albumin interactions (e.g., 10% FBS reduces free drug concentration by ~40%) .
Advanced Binding Studies: What structural features drive albumin binding?
Answer:
- Hydrophobic Interactions : The thiophene ring occupies Sudlow site I, confirmed by site-selective fluorescence .
- Hydrogen Bonding : Mercapto and carboxamide groups form H-bonds with Lys199 and Arg218 residues (docking scores: -8.2 kcal/mol) .
- Dynamic Behavior : Time-resolved spectroscopy shows binding-induced conformational changes (τ1 = 2.1 ns, τ2 = 6.5 ns) .
Stability: How stable is the compound under physiological conditions?
Answer:
- pH Stability : Stable at pH 5–7 (t1/2 >24h), but degrades at pH >8 via mercapto group oxidation .
- Thermal Stability : Decomposes above 150°C (DSC peak) but remains stable at 25°C for 6 months .
- Light Sensitivity : Store in amber vials to prevent photodegradation (UV exposure reduces purity by 15% in 48h) .
Toxicity: What are the cytotoxic effects on non-cancerous cells?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
